molecular formula C21H26N2OS B2699994 1-(2,3-Dimethylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine CAS No. 850542-36-8

1-(2,3-Dimethylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Cat. No.: B2699994
CAS No.: 850542-36-8
M. Wt: 354.51
InChI Key: UKKGFOFRHOAIDF-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C21H26N2OS and its molecular weight is 354.51. The purity is usually 95%.
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Scientific Research Applications

Orthogonal Protection Strategy for Synthesis

Piperazine derivatives are pivotal in the development of synthetic methodologies, such as in the orthogonal protection strategy for synthesizing 2-substituted piperazines. This approach is essential for creating various piperazine-based compounds, highlighting the versatility and reactivity of these structures in synthetic chemistry (R. Clark & D. Elbaum, 2007).

Central Pharmacological Activity

The central pharmacological activities of piperazine derivatives, including their roles as antipsychotics, antidepressants, and anxiolytics, showcase their therapeutic potential. This research area explores the biochemical pathways and mechanisms through which these compounds exert their effects, underscoring their importance in medicinal chemistry (A. F. Brito et al., 2018).

Bacterial Biofilm and MurB Inhibitors

Piperazine derivatives have been identified as potent inhibitors of bacterial biofilm formation and MurB enzymes, critical for bacterial cell wall synthesis. This application is particularly relevant in addressing antibiotic resistance and developing new antimicrobial strategies (Ahmed E. M. Mekky & S. Sanad, 2020).

Fluorescent Logic Gates

In the field of molecular electronics and sensor technology, piperazine-based compounds have been engineered as fluorescent logic gates. These compounds' ability to reconfigure between different logic states based on solvent polarity introduces innovative approaches to developing molecular sensors and devices (Gabriel Gauci & David C. Magri, 2022).

Antimicrobial and Antioxidant Activities

The synthesis of novel piperazine derivatives has led to compounds with significant antimicrobial and antioxidant activities. This area of research contributes to the discovery of new therapeutic agents for treating infectious diseases and conditions related to oxidative stress (L. Mallesha & K. Mohana, 2011).

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-15-6-5-8-18(16(15)2)22-10-12-23(13-11-22)21(24)20-14-17-7-3-4-9-19(17)25-20/h5-6,8,14H,3-4,7,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGFOFRHOAIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.